molecular formula C7H4F3N3 B1279051 1-Azido-4-(trifluoromethyl)benzene CAS No. 5586-13-0

1-Azido-4-(trifluoromethyl)benzene

Cat. No.: B1279051
CAS No.: 5586-13-0
M. Wt: 187.12 g/mol
InChI Key: QNHZUKXPSZACNB-UHFFFAOYSA-N
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Description

1-Azido-4-(trifluoromethyl)benzene is a colorless solid that belongs to the azide class of compounds. It is characterized by the presence of an azide (-N3) functional group and a trifluoromethyl (-CF3) group attached to a benzene ring. This compound is highly reactive and unstable, often used as a starting material to synthesize other analogs.

Mechanism of Action

Mode of Action

1-Azido-4-(trifluoromethyl)benzene, like other azides, is likely to interact with its targets through the formation of a 1,2,3-triazole ring. This occurs via a [3+2] cycloaddition with an alkyne group present on the target molecule . The resulting triazole ring is a stable structure that can significantly alter the properties and function of the target molecule.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. The formation of a triazole ring could significantly alter the function of the target molecule, potentially leading to a wide range of cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other reactive species, and the specific biological context within which the compound is acting .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 4-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Cycloaddition Reactions: Typical conditions involve the use of copper catalysts and mild heating.

Major Products:

    Substitution Reactions: Products include substituted benzene derivatives.

    Cycloaddition Reactions: Products include triazole derivatives.

Scientific Research Applications

1-Azido-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-Azido-4-fluorobenzene
  • 1-Azido-4-bromobenzene
  • 1-Azido-4-chlorobenzene
  • 4-Azidotoluene
  • Azidobenzene

Comparison: 1-Azido-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to other azido-substituted benzenes. This uniqueness makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

1-azido-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-6(4-2-5)12-13-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHZUKXPSZACNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447627
Record name 1-azido-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5586-13-0
Record name 1-azido-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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